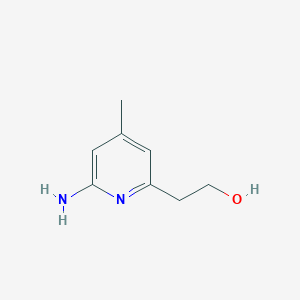

2-(6-amino-4-methylpyridin-2-yl)ethanol

Übersicht

Beschreibung

2-(6-amino-4-methylpyridin-2-yl)ethanol is an organic compound belonging to the pyridine family. This compound is characterized by the presence of an amino group at the second position, a hydroxyethyl group at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-amino-4-methylpyridin-2-yl)ethanol typically involves the reaction of 2-amino-4-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(6-amino-4-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 2-oxo-6-(2-hydroxyethyl)4-methylpyridine.

Reduction: Formation of 2-amino-6-(2-aminoethyl)4-methylpyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuronal Nitric Oxide Synthase Inhibition

One of the most promising applications of 2-(6-amino-4-methylpyridin-2-yl)ethanol is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). nNOS has been implicated in various neurodegenerative diseases, making it a target for therapeutic intervention. Research indicates that derivatives of this compound exhibit potent inhibitory effects on nNOS, with selectivity over other isoforms of nitric oxide synthases (NOSs) .

Table 1: Inhibition Potency of this compound Derivatives

| Compound Name | Ki (nM) | Selectivity | Blood-Brain Barrier Penetration |

|---|---|---|---|

| Compound A | 46 | 388-fold | Yes |

| Compound B | 48 | 135-fold | Yes |

These findings suggest that such compounds could be developed into effective treatments for conditions like Alzheimer's disease and other neurological disorders.

Biochemical Assays

Enzyme Modulation

The ability of this compound to modulate enzyme activity is another significant application. Its structural features allow it to bind to specific enzymes, potentially altering their activity and affecting various biochemical pathways. This characteristic is useful in designing biochemical assays that require precise control over enzyme function .

Synthesis and Industrial Applications

Organic Synthesis

In industrial chemistry, this compound can serve as a building block for synthesizing more complex organic molecules. Its hydroxyl and amino groups make it versatile for various chemical reactions, including nucleophilic substitutions and coupling reactions .

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Methyl acrylate, base | 85 |

| Coupling Reaction | Coupling agent, solvent | 90 |

These synthetic capabilities enhance its utility in pharmaceutical development and materials science.

Case Studies

Case Study 1: Development of nNOS Inhibitors

A study focused on modifying the structure of this compound to improve its potency as an nNOS inhibitor. Researchers synthesized several derivatives and tested their inhibitory effects on rat and human nNOS. The most successful compounds showed significant selectivity and permeability across the blood-brain barrier, suggesting their potential as therapeutic agents .

Case Study 2: Enzyme Assay Development

Another research project utilized this compound in developing a new assay for measuring enzyme activity related to metabolic disorders. The compound's ability to modulate enzyme activity allowed researchers to create a sensitive assay that could detect changes in enzyme kinetics under various conditions .

Wirkmechanismus

The mechanism of action of 2-(6-amino-4-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-methylpyridine: Lacks the hydroxyethyl group, making it less versatile in certain applications.

2-Amino-6-methylpyridine: Lacks the hydroxyethyl group, affecting its chemical reactivity and biological activity.

2-Amino-4,6-dimethylpyridine: Contains an additional methyl group, altering its steric and electronic properties.

Uniqueness: 2-(6-amino-4-methylpyridin-2-yl)ethanol is unique due to the presence of both amino and hydroxyethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Eigenschaften

Molekularformel |

C8H12N2O |

|---|---|

Molekulargewicht |

152.19 g/mol |

IUPAC-Name |

2-(6-amino-4-methylpyridin-2-yl)ethanol |

InChI |

InChI=1S/C8H12N2O/c1-6-4-7(2-3-11)10-8(9)5-6/h4-5,11H,2-3H2,1H3,(H2,9,10) |

InChI-Schlüssel |

UZSCEQOMGPKVGB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=C1)N)CCO |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.